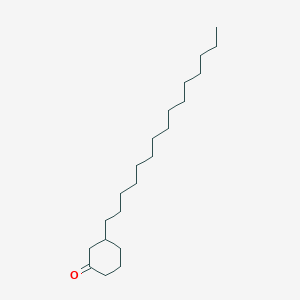

3-Pentadecylcyclohexanone

Description

3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .

Propriétés

Numéro CAS |

1589-19-1 |

|---|---|

Formule moléculaire |

C21H40O |

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

3-pentadecylcyclohexan-1-one |

InChI |

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3 |

Clé InChI |

WHOBFGJNSZKKOY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC1CCCC(=O)C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)

Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:

Key Differences :

- The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.

- Lacks the renewable feedstock advantage of CNSL-derived compounds.

3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)

Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:

Key Differences :

- Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.

- Petrochemical origin contrasts with this compound’s renewable sourcing.

Ethoxylated CNSL Derivatives

Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:

Key Differences :

- Functionalization expands application scope compared to unmodified this compound.

- Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.

Comparative Data Table

Research Findings and Industrial Relevance

- Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .

- Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .

- Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.